2-(Isopropylsulfonyl)benzoic acid
Overview
Description
2-(Isopropylsulfonyl)benzoic acid is a chemical compound with the molecular formula C10H12O4S . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(Isopropylsulfonyl)benzoic acid consists of a benzoic acid core with an isopropylsulfonyl group attached .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Isopropylsulfonyl)benzoic acid are not available, benzoic acid and its derivatives are known to participate in a variety of chemical reactions. For example, they can undergo reactions at the carboxyl group or even at the aromatic ring .Physical And Chemical Properties Analysis
2-(Isopropylsulfonyl)benzoic acid is a crystalline solid. The molecular weight is 228.26 .Scientific Research Applications
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Materials Research and Pharmaceutical Applications
- Field : Materials Science
- Application : Benzoic acid (BA) derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
- Methods : The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .
- Results : The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .
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Corrosion Inhibitors
- Field : Chemical Engineering
- Application : Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods : The inhibition efficiency of these inhibitors was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
- Results : The inhibition efficiency of these inhibitors increased with the increase in concentration .
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Polymerization
- Field : Polymer Chemistry
- Application : Benzoic acid derivatives have been used in the iridium-catalyzed polymerization .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
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Proteomics Research
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Electrophilic Aromatic Substitution
- Field : Organic Chemistry
- Application : Benzoic acid derivatives can undergo electrophilic aromatic substitution, a common reaction in organic chemistry .
- Methods : The reaction involves an attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results : A substitution product of benzene, C6H5X, is formed .
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Proteomics Research
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Electrophilic Aromatic Substitution
- Field : Organic Chemistry
- Application : Benzoic acid derivatives can undergo electrophilic aromatic substitution, a common reaction in organic chemistry .
- Methods : The reaction involves an attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results : A substitution product of benzene, C6H5X, is formed .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-propan-2-ylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZDZBRGVFNGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279092 | |
Record name | 2-[(1-Methylethyl)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylsulfonyl)benzoic acid | |
CAS RN |
20884-63-3 | |
Record name | 2-[(1-Methylethyl)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20884-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1-Methylethyl)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(propane-2-sulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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